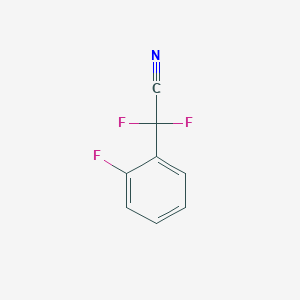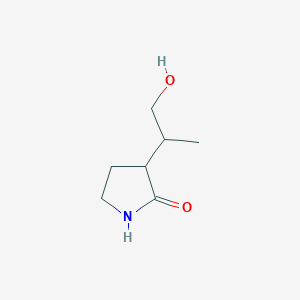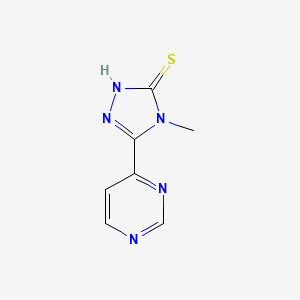![molecular formula C24H43O7PSi2 B13165375 [(R)-{[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane](/img/structure/B13165375.png)
[(R)-{[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[®-{®-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methylphosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane is a complex organosilicon compound It features a unique structure with multiple functional groups, including dioxolane rings, trimethylsilyl groups, and a phosphoryl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [®-{®-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methylphosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane typically involves multiple steps. One common approach is the reaction of a dioxolane derivative with a trimethylsilyl-protected phosphoryl compound under controlled conditions. The reaction often requires the use of a catalyst, such as a copper catalyst, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
[®-{®-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methylphosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phosphoryl group.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
[®-{®-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methylphosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism by which [®-{®-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methylphosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and reactions.
類似化合物との比較
Similar Compounds
- [®-{®-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methylphosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane
- [®-{®-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methylphosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane
Uniqueness
The uniqueness of [®-{®-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methylphosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane lies in its combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential use in various fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C24H43O7PSi2 |
|---|---|
分子量 |
530.7 g/mol |
IUPAC名 |
[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl]-[[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-trimethylsilyloxymethyl]-phenylphosphoryl]methoxy]-trimethylsilane |
InChI |
InChI=1S/C24H43O7PSi2/c1-23(2)17-26-20(29-23)22(31-34(8,9)10)32(25,18-14-12-11-13-15-18)21(30-33(5,6)7)19-16-27-24(3,4)28-19/h11-15,19-22H,16-17H2,1-10H3/t19-,20+,21-,22-,32?/m1/s1 |
InChIキー |
YWLMONLNWMCIIO-KVEPBCMDSA-N |
異性体SMILES |
CC1(CO[C@@H](O1)[C@H](O[Si](C)(C)C)P(=O)(C2=CC=CC=C2)[C@H]([C@H]3COC(O3)(C)C)O[Si](C)(C)C)C |
正規SMILES |
CC1(COC(O1)C(O[Si](C)(C)C)P(=O)(C2=CC=CC=C2)C(C3COC(O3)(C)C)O[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)




![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)


![2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13165354.png)


![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13165372.png)
